molecular formula C24H22N2O2 B4163410 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide

Cat. No.: B4163410
M. Wt: 370.4 g/mol
InChI Key: WUDXKGOJNGWWNA-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of high-efficiency catalytic systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-20(17-7-5-4-6-8-17)23(27)25-19-12-10-18(11-13-19)24-26-21-15-16(2)9-14-22(21)28-24/h4-15,20H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDXKGOJNGWWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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